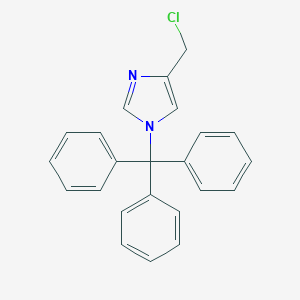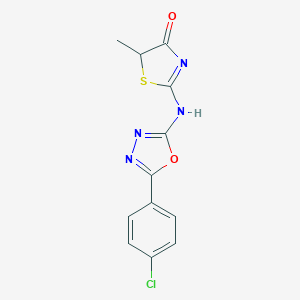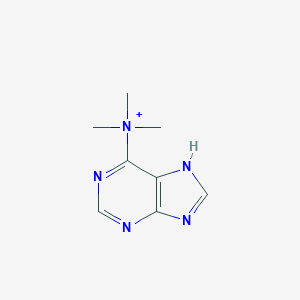
5'-O-Dmt-2'-o-methylcytidine
概要
説明
5’-O-Dimethoxytrityl-2’-O-methylcytidine is a modified nucleoside used in various biochemical and pharmaceutical applications. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position is protected with a dimethoxytrityl group. This modification enhances the stability and functionality of the nucleoside, making it valuable in the synthesis of oligonucleotides and other nucleic acid-based compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-2’-O-methylcytidine typically involves the following steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of cytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms 5’-O-Dimethoxytrityl-cytidine.
Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base like sodium hydride. .
Industrial Production Methods
Industrial production of 5’-O-Dimethoxytrityl-2’-O-methylcytidine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and methylation reactions: Using industrial reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5’-O-Dimethoxytrityl-2’-O-methylcytidine undergoes various chemical reactions, including:
Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.
Phosphoramidite Coupling: It can be used in phosphoramidite chemistry for the synthesis of oligonucleotides
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the dimethoxytrityl group.
Phosphoramidite Coupling: Phosphoramidite reagents and activators like tetrazole are used in the coupling reactions
Major Products Formed
Free Nucleoside: After deprotection, the major product is 2’-O-methylcytidine.
Oligonucleotides: Through phosphoramidite coupling, various oligonucleotides can be synthesized
科学的研究の応用
5’-O-Dimethoxytrityl-2’-O-methylcytidine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: It serves as a building block in the study of nucleic acid interactions and functions.
Medicine: It is utilized in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and therapeutic interventions.
Industry: It is employed in the production of diagnostic tools and molecular probes
作用機序
The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methylcytidine involves its incorporation into nucleic acids. The methylation at the 2’ position enhances the stability of the nucleic acid by increasing resistance to enzymatic degradation. This modification also improves binding affinity and specificity in hybridization reactions, making it effective in gene silencing and molecular diagnostics .
類似化合物との比較
Similar Compounds
2’-O-Methylcytidine: Lacks the dimethoxytrityl protection at the 5’ position.
5’-O-Dimethoxytrityl-2’-Deoxycytidine: Lacks the methylation at the 2’ position.
N4-Benzoyl-5’-O-Dimethoxytrityl-2’-O-methylcytidine: Contains an additional benzoyl protection at the N4 position
Uniqueness
5’-O-Dimethoxytrityl-2’-O-methylcytidine is unique due to its dual protection and methylation, which provides enhanced stability and functionality compared to its analogs. This makes it particularly valuable in the synthesis of stable and high-affinity oligonucleotides .
特性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O7/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)34-18-17-26(32)33-30(34)36/h4-18,25,27-29,35H,19H2,1-3H3,(H2,32,33,36)/t25-,27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUECLTUXFCGWTO-YXINZVNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)



![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
